

# Afuresertib in Oncology: A Comparative Guide to Phase I/II Clinical Trial Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Afuresertib

Cat. No.: B560028

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This guide provides a comprehensive comparison of the pan-AKT inhibitor **Afuresertib** with other therapeutic alternatives, based on available Phase I and II clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of oncology.

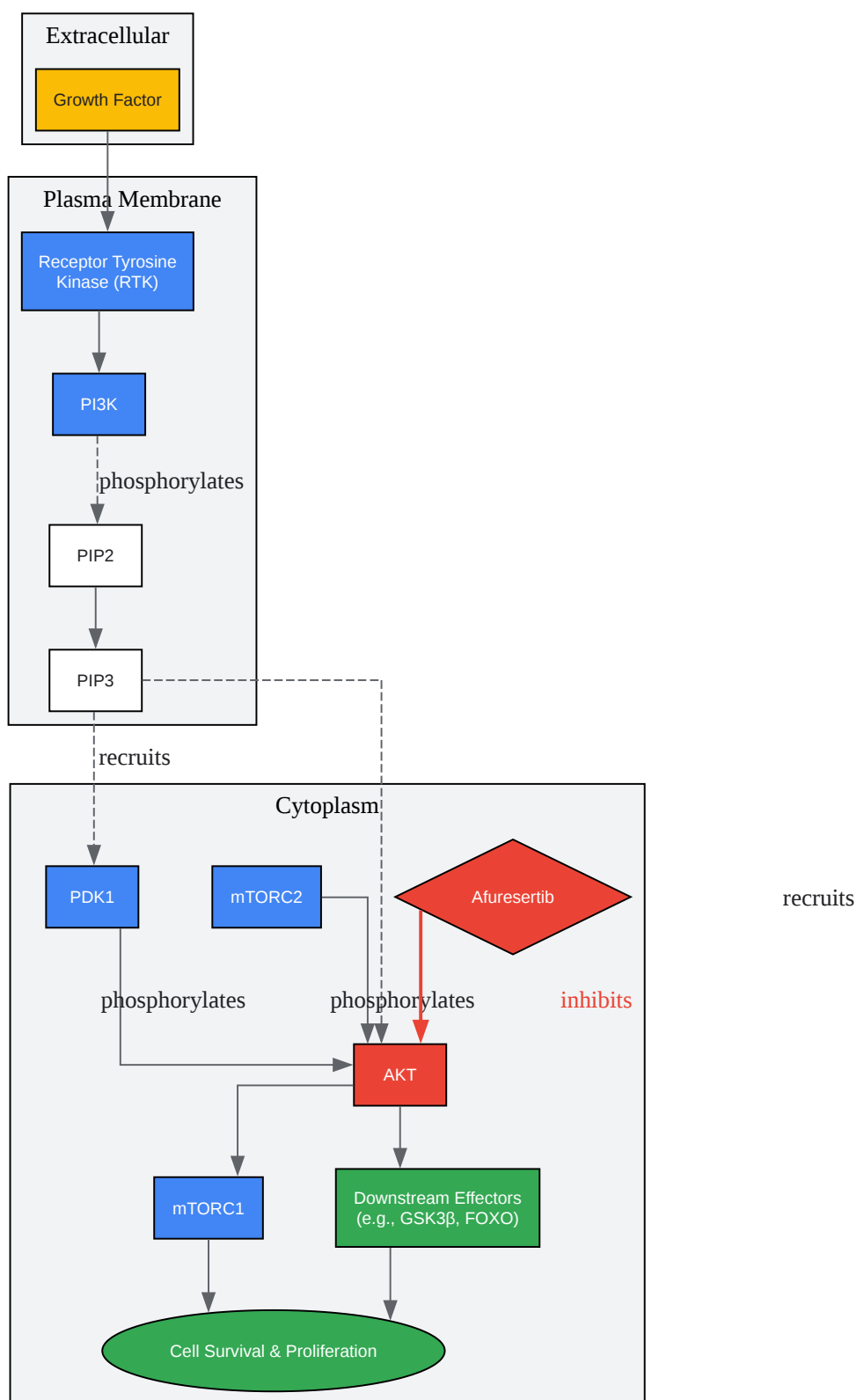
## Introduction to Afuresertib and its Mechanism of Action

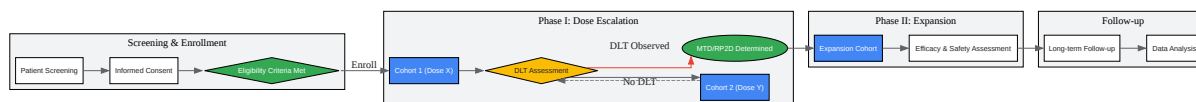
**Afuresertib** (also known as GSK2110183 or LAE002) is an orally bioavailable small molecule that acts as a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The AKT signaling pathway, also known as the PI3K/AKT/mTOR pathway, is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention. By inhibiting AKT, **Afuresertib** aims to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

## The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-

bisphosphate (PIP<sub>2</sub>) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP<sub>3</sub>). PIP<sub>3</sub> acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the cell membrane allows for the phosphorylation and subsequent activation of AKT by PDK1 and the mTOR complex 2 (mTORC2). Once activated, AKT phosphorylates a multitude of downstream substrates, leading to increased cell survival, growth, and proliferation.





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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)